molecular formula C13H22O2 B12667451 Ethyl 3-ethyl-7-methyl-2,6-octadienoate CAS No. 63584-40-7

Ethyl 3-ethyl-7-methyl-2,6-octadienoate

Cat. No.: B12667451
CAS No.: 63584-40-7
M. Wt: 210.31 g/mol
InChI Key: KAMKWIZOEQZOLH-ZRDIBKRKSA-N
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Description

Ethyl 3-ethyl-7-methyl-2,6-octadienoate: is an organic compound with the molecular formula C13H22O2 . It is an ester derived from 3-ethyl-7-methyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Ethyl 3-ethyl-7-methyl-2,6-octadienoate can be synthesized through the esterification of 3-ethyl-7-methyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst like sodium ethoxide.

Industrial Production Methods: In industrial settings, the esterification process is often optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-ethyl-7-methyl-2,6-octadienoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: 3-ethyl-7-methyl-2,6-octadienoic acid or corresponding aldehydes.

    Reduction: 3-ethyl-7-methyl-2,6-octadienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-ethyl-7-methyl-2,6-octadienoate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the development of bioactive compounds with potential therapeutic applications.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism by which ethyl 3-ethyl-7-methyl-2,6-octadienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl 3-ethyl-7-methyl-2,6-octadienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-methyl-7-ethyl-2,6-octadienoate: Similar structure but with different positions of the ethyl and methyl groups.

    Ethyl 3-ethyl-7-methyl-2,6-octadienoic acid: The acid form of the compound.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant aroma and reactivity make it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

63584-40-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

ethyl (2E)-3-ethyl-7-methylocta-2,6-dienoate

InChI

InChI=1S/C13H22O2/c1-5-12(9-7-8-11(3)4)10-13(14)15-6-2/h8,10H,5-7,9H2,1-4H3/b12-10+

InChI Key

KAMKWIZOEQZOLH-ZRDIBKRKSA-N

Isomeric SMILES

CC/C(=C\C(=O)OCC)/CCC=C(C)C

Canonical SMILES

CCC(=CC(=O)OCC)CCC=C(C)C

Origin of Product

United States

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